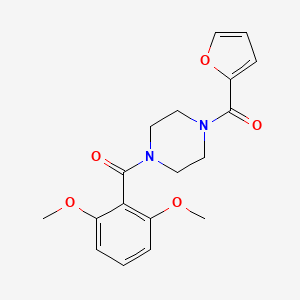![molecular formula C20H23N5O B5601934 1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules, and a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethylpyrazole and 2,4,6-trimethylpyrimidine under acidic or basic conditions.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of a precursor containing a carbonyl group and an amine group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings or the pyrrolidin-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, and various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one has several potential scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds, as well as their interactions with biological targets.
Materials Science: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving the pyrazolo[1,5-a]pyrimidine moiety.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The benzyl and pyrrolidin-2-one groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[(2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one
- 1-benzyl-4-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one
- 1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)amino]pyrrolidin-2-one
Uniqueness
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one is unique due to the specific positioning and combination of its functional groups, which can result in distinct pharmacological properties and biological activities. The presence of the 2,3,5-trimethylpyrazolo[1,5-a]pyrimidine moiety, in particular, may confer unique binding affinities and selectivities for certain biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13-9-18(25-20(21-13)14(2)15(3)23-25)22-17-10-19(26)24(12-17)11-16-7-5-4-6-8-16/h4-9,17,22H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYBQSGMXXKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CC(=O)N(C3)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![2-[(4-Phenylphenyl)methylthio]benzoxazole](/img/structure/B5601928.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
![2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B5601950.png)
